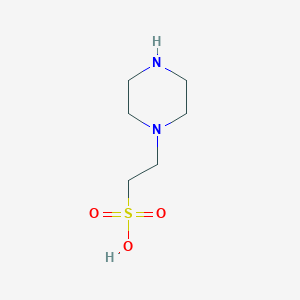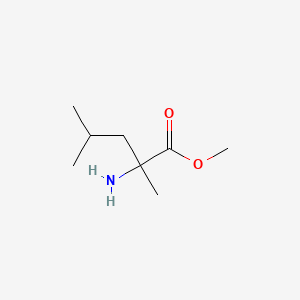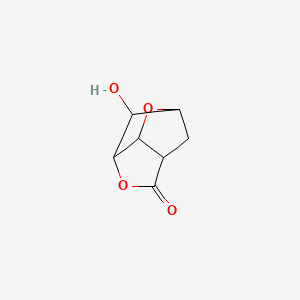
1-Propanol, 3-(3-pyridinyloxy)-
Overview
Description
1-Propanol, 3-(3-pyridinyloxy)-, also known as PPOH, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. PPOH is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(3-pyridinyloxy)- is not fully understood. However, it is believed that 1-Propanol, 3-(3-pyridinyloxy)- exerts its effects by inhibiting the activity of enzymes involved in the production of ROS and pro-inflammatory cytokines. 1-Propanol, 3-(3-pyridinyloxy)- has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces ROS, and to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a reactive nitrogen species. 1-Propanol, 3-(3-pyridinyloxy)- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-Propanol, 3-(3-pyridinyloxy)- has several biochemical and physiological effects. It has been shown to decrease the levels of ROS and pro-inflammatory cytokines in various cell types. 1-Propanol, 3-(3-pyridinyloxy)- has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 1-Propanol, 3-(3-pyridinyloxy)- has been shown to decrease the levels of lipid peroxidation, a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
1-Propanol, 3-(3-pyridinyloxy)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. 1-Propanol, 3-(3-pyridinyloxy)- is also soluble in water and other polar solvents, which makes it easy to use in various experimental protocols. However, 1-Propanol, 3-(3-pyridinyloxy)- has some limitations as well. It has a short half-life in vivo, which makes it difficult to use in animal models. Additionally, 1-Propanol, 3-(3-pyridinyloxy)- has some toxicity at high doses, which limits its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-Propanol, 3-(3-pyridinyloxy)-. One direction is the development of more potent and selective 1-Propanol, 3-(3-pyridinyloxy)- analogs that can be used in animal models of oxidative stress and inflammation. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-Propanol, 3-(3-pyridinyloxy)- in vivo, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, the study of the effects of 1-Propanol, 3-(3-pyridinyloxy)- on other biological processes, such as autophagy and apoptosis, could provide new avenues for research.
Scientific Research Applications
1-Propanol, 3-(3-pyridinyloxy)- has a wide range of scientific research applications. It is commonly used in the study of oxidative stress and inflammation. 1-Propanol, 3-(3-pyridinyloxy)- has been shown to inhibit the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines in various cell types. 1-Propanol, 3-(3-pyridinyloxy)- has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Propanol, 3-(3-pyridinyloxy)- has been used in the study of neurological disorders, as it has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-pyridin-3-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-2-6-11-8-3-1-4-9-7-8/h1,3-4,7,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUFWWTJBWGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472747 | |
| Record name | 1-Propanol, 3-(3-pyridinyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(3-pyridinyloxy)- | |
CAS RN |
90055-04-2 | |
| Record name | 1-Propanol, 3-(3-pyridinyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-](/img/structure/B3195300.png)
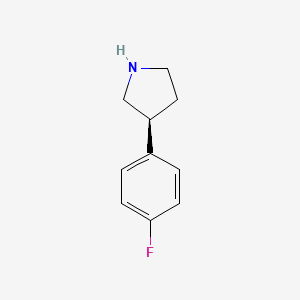
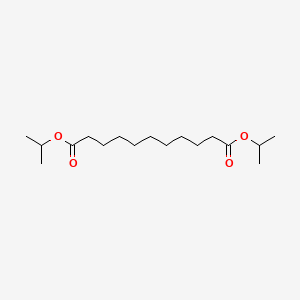



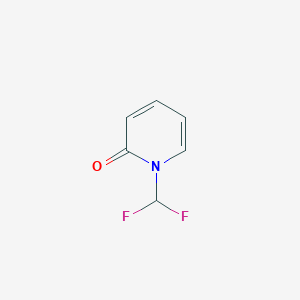

![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((Ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B3195362.png)
